(R)-Tiagabine 4-Carboxy-O-ethyl Hydrochloride (R)-Tiagabine 4-Carboxy-O-ethyl Hydrochloride
Brand Name: Vulcanchem
CAS No.: 145821-60-9
VCID: VC0151777
InChI: InChI=1S/C22H29NO2S2.ClH/c1-4-25-22(24)18-7-5-11-23(15-18)12-6-8-19(20-16(2)9-13-26-20)21-17(3)10-14-27-21;/h8-10,13-14,18H,4-7,11-12,15H2,1-3H3;1H/t18-;/m1./s1
SMILES:
Molecular Formula: C22H30ClNO2S2
Molecular Weight: 440.1 g/mol

(R)-Tiagabine 4-Carboxy-O-ethyl Hydrochloride

CAS No.: 145821-60-9

Cat. No.: VC0151777

Molecular Formula: C22H30ClNO2S2

Molecular Weight: 440.1 g/mol

* For research use only. Not for human or veterinary use.

(R)-Tiagabine 4-Carboxy-O-ethyl Hydrochloride - 145821-60-9

Specification

CAS No. 145821-60-9
Molecular Formula C22H30ClNO2S2
Molecular Weight 440.1 g/mol
IUPAC Name ethyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidin-1-ium-3-carboxylate;chloride
Standard InChI InChI=1S/C22H29NO2S2.ClH/c1-4-25-22(24)18-7-5-11-23(15-18)12-6-8-19(20-16(2)9-13-26-20)21-17(3)10-14-27-21;/h8-10,13-14,18H,4-7,11-12,15H2,1-3H3;1H/t18-;/m1./s1
Standard InChI Key OMDTXVBMKZQQCF-GMUIIQOCSA-N
Isomeric SMILES CCOC(=O)[C@@H]1CCC[NH+](C1)CCC=C(C2=C(C=CS2)C)C3=C(C=CS3)C.[Cl-]
Canonical SMILES CCOC(=O)C1CCC[NH+](C1)CCC=C(C2=C(C=CS2)C)C3=C(C=CS3)C.[Cl-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator